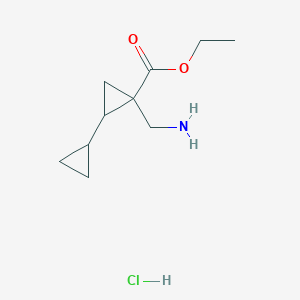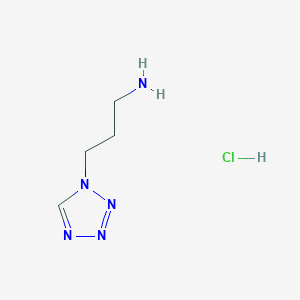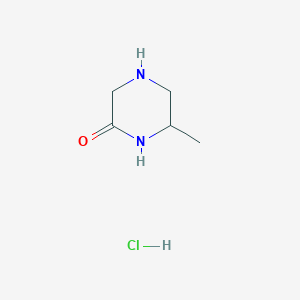
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Vue d'ensemble
Description
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride (AMEBCE HCl) is an organic compound used in scientific research. It is a bicyclic carboxylic acid ester of 2-amino-methyl-bicyclopropyl and ethyl ester hydrochloride. This compound is used in the synthesis of various compounds and has been studied for its potential applications in biochemistry, physiology, and drug development.
Applications De Recherche Scientifique
AMEBCE HCl has been studied for its potential applications in biochemistry and physiology. In biochemistry, the compound has been used to study the mechanisms of enzyme-catalyzed reactions, as well as the interactions between proteins and enzymes. In physiology, the compound has been used to study the effects of drugs on the body, as well as the effects of hormones on the body.
Mécanisme D'action
AMEBCE HCl works by binding to the active sites of enzymes and proteins, thereby inhibiting their activity. This inhibition can be used to study the effects of drugs and hormones on the body, as well as the mechanisms of enzyme-catalyzed reactions.
Effets Biochimiques Et Physiologiques
AMEBCE HCl has been studied for its effects on biochemical and physiological processes. In biochemical processes, the compound has been shown to inhibit the activity of enzymes and proteins, as well as to modulate the activity of hormones. In physiological processes, the compound has been studied for its effects on the cardiovascular system, the digestive system, and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
AMEBCE HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, the compound is stable and has a low toxicity. However, the compound is not very soluble in water, and it can be difficult to dissolve in organic solvents.
Orientations Futures
There are a number of potential future directions for research involving AMEBCE HCl. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted on the synthesis of the compound, as well as on its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted on the safety and toxicity of the compound, as well as its potential for use in medical treatments.
Propriétés
IUPAC Name |
ethyl 1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10(6-11)5-8(10)7-3-4-7;/h7-8H,2-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVQANRUQYWFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide](/img/structure/B1487292.png)
![Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate](/img/structure/B1487293.png)









